4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
CAS No.: 1775411-05-6
Cat. No.: VC7036956
Molecular Formula: C18H19F3N4O2
Molecular Weight: 380.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775411-05-6 |
|---|---|
| Molecular Formula | C18H19F3N4O2 |
| Molecular Weight | 380.371 |
| IUPAC Name | 4-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C18H19F3N4O2/c1-27-14-4-2-12(3-5-14)17(26)24-13-6-8-25(9-7-13)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-11,13H,6-9H2,1H3,(H,24,26) |
| Standard InChI Key | ZRKJXBMWHJIMEN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Introduction
Pyrimidine Ring
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Trifluoromethyl Group: The presence of a trifluoromethyl group on the pyrimidine ring introduces significant lipophilicity and stability to the molecule. This group is known for enhancing the biological activity of compounds by increasing their ability to penetrate cell membranes .
Piperidine Ring
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Piperidine Moiety: Piperidine rings are common in pharmaceuticals due to their ability to interact with biological targets. They often serve as scaffolds for drug design, providing a framework for attaching various functional groups to modulate activity .
Benzamide Moiety
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Benzamide Group: Benzamides are known for their role in various biological processes. They can act as inhibitors or modulators of enzymes and receptors, depending on their substitution patterns .
Potential Biological Activities
Compounds with similar structures to 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide may exhibit a range of biological activities, including antimicrobial, antiviral, or anticancer properties. The trifluoromethyl group and the piperidine ring could contribute to interactions with specific biological targets, while the benzamide group might influence the compound's pharmacokinetic properties.
Synthesis and Characterization
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by the attachment of the benzamide moiety. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Research Findings and Future Directions
While specific research findings on 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide are not available, studies on similar compounds suggest that modifications to the pyrimidine and piperidine rings can significantly affect biological activity. Future research should focus on synthesizing and testing analogs of this compound to explore its potential applications.
Data Table: Structural Components and Their Significance
| Component | Significance |
|---|---|
| Pyrimidine Ring with Trifluoromethyl Group | Enhances lipophilicity and stability, potentially increasing biological activity. |
| Piperidine Ring | Serves as a scaffold for drug design, facilitating interactions with biological targets. |
| Benzamide Moiety | Influences pharmacokinetic properties and can modulate enzyme or receptor activity. |
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